
N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its various biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a bromophenyl group and a quinoxaline derivative, which are significant in determining its biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have shown that derivatives of quinoxaline compounds exhibit antimicrobial properties. For instance, research on related compounds indicates that modifications in the quinoxaline structure enhance their efficacy against various microbial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies have indicated that quinoxaline derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation .
- DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes .
Study 1: Anticancer Efficacy
In a study investigating the effects of quinoxaline derivatives on human cancer cell lines, this compound showed promising results. Treated cells exhibited reduced viability and increased markers of apoptosis compared to controls. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of related quinoxaline compounds. Results indicated that derivatives exhibited varying levels of activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound needs further investigation but aligns with the observed trends in related compounds .
Data Table
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound is primarily studied for its anticancer and antimicrobial properties. Research indicates that derivatives of quinoxaline, such as N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, exhibit significant activity against various cancer cell lines and bacterial strains.
Anticancer Activity
Recent studies have highlighted the ability of quinoxaline derivatives to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For instance, compounds similar to this compound have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. The structural modifications in these compounds enhance their binding affinity and selectivity towards cancer cells, making them promising candidates for drug development .
Antimicrobial Properties
The compound also exhibits potential as an antimicrobial agent. The mechanism of action involves the inhibition of bacterial DNA gyrase and other essential enzymes that are critical for bacterial survival and replication. This dual action against both cancerous cells and bacteria positions this compound as a versatile therapeutic agent .
Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory effects on various enzymes relevant to disease states.
Alpha-glucosidase Inhibition
Research has demonstrated that derivatives of this compound can act as alpha-glucosidase inhibitors, which are important in managing Type 2 Diabetes Mellitus (T2DM). By delaying carbohydrate absorption in the intestine, these compounds help control blood sugar levels .
Acetylcholinesterase Inhibition
Another area of research focuses on the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can be adapted to create various derivatives with modified biological activities.
Synthetic Pathways
The compound can be synthesized through a series of reactions starting from readily available precursors. The introduction of different substituents on the quinoxaline ring can lead to compounds with enhanced efficacy against specific targets in cancer therapy or infectious diseases .
Case Studies on Derivatives
Several case studies have documented the synthesis of related compounds and their biological evaluations:
- A study synthesized novel quinoline hybrids that showed significant anticancer activity through EGFR inhibition.
- Another research effort focused on creating sulfonamide derivatives that exhibited both alpha-glucosidase and acetylcholinesterase inhibitory activities, showcasing the versatility of modifying the acetamide structure .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-17(23)21(15-5-3-2-4-14(15)19-11)10-16(22)20-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLZXMTDNWCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.